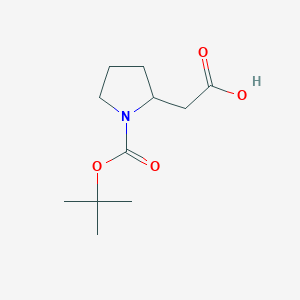
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid
説明
The compound "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" is a nitrogenous organic molecule that is part of a class of compounds with potential relevance in various chemical and pharmaceutical applications. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and the tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine functionality.
Synthesis Analysis
The synthesis of related compounds involves the use of protective groups and various synthetic routes. For instance, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was achieved using iso-butoxycarbonyl chloride via the mixed anhydride method . This method could potentially be adapted for the synthesis of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of compounds with tert-butoxycarbonyl groups has been studied using various analytical techniques. X-ray diffraction studies have been used to confirm the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, revealing that it crystallizes in the triclinic space group with specific cell parameters . Similarly, the molecular structure of related compounds can be determined and compared with theoretical models using density functional theory (DFT) calculations .
Chemical Reactions Analysis
The tert-butoxycarbonyl group is known for its role in protecting amines during synthesis. The chemical behavior of this group in reactions is well-documented, although the provided papers do not specifically address the reactions of "2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid". However, insights can be drawn from the oxidative cyclization reactions and coordination behavior of related compounds, such as the synthesis of 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine through cobalt(II) coordination .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing the tert-butoxycarbonyl group can be inferred from spectroscopic data, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) . Additionally, the molecular electrostatic potential and frontier molecular orbitals can be studied using DFT to reveal physicochemical properties . The intermolecular hydrogen bonds observed in the crystal structure of related compounds suggest potential for forming stable associations, which could be relevant for the compound of interest .
科学的研究の応用
Synthesis and Chemical Structure Analysis
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid is primarily involved in the synthesis of complex organic compounds and the study of their chemical structures. For instance, it is used in the preparation of azabicyclo[3.2.0]heptan-7-ones from pyrrole, where it facilitates the catalytic hydrogenation process. This process is more efficient when the nitrogen atom in the compound is substituted with a tert-butoxycarbonyl group, which aids in achieving high facial stereoselectivity during hydrogenation (Gilchrist, Lemos, & Ottaway, 1997).
Role in Divergent Synthesis
The compound is also instrumental in divergent synthesis methods. It is involved in reactions with enamines, where it helps in the synthesis of various compounds like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on the solvent and temperature used. These reactions can proceed through different mechanisms like stereospecific cycloaddition or addition/cyclization pathways (Rossi et al., 2007).
Utilization in Solid Phase Synthesis
It plays a critical role in the solid-phase synthesis of peptide isosteres. The compound's stability under acidic conditions and its ability to yield aldehydes makes it a valuable component in combinatorial chemistry. It is used to produce N-Boc N,O-acetals, which serve as aldehyde protection groups in solid-phase synthesis (Groth & Meldal, 2001).
Application in Nucleic Acid Studies
This compound is crucial in the study of nucleic acids, particularly in the synthesis of pyrrolidine PNAs (Peptide Nucleic Acids). Its involvement in the synthesis of trans-L/D-2-(tert-butoxycarbonylaminomethyl)-4-(thymin-1-yl) pyrrolidin-1-yl acetic acids is essential for systematic DNA/RNA complexation studies (Kumar & Meena, 2003).
Quantum Chemical Investigations
The compound is also a subject of quantum chemical investigations, where its molecular properties, such as the highest occupied and lowest unoccupied molecular orbitals, are analyzed. This analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Bouklah et al., 2012).
Safety and Hazards
作用機序
Mode of Action
Similar compounds have been used as linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that the compound might interact with its targets to modulate their function or stability, but this needs to be confirmed with further studies.
Result of Action
As mentioned earlier, similar compounds have been used in PROTAC development, suggesting potential involvement in targeted protein degradation .
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(12)7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWKIRLZWQQMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398571 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Tert-butoxycarbonyl)pyrrolidin-2-yl)acetic acid | |
CAS RN |
194154-91-1 | |
| Record name | [1-(tert-Butoxycarbonyl)pyrrolidin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)

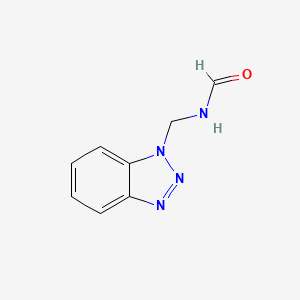

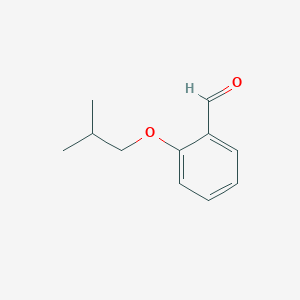
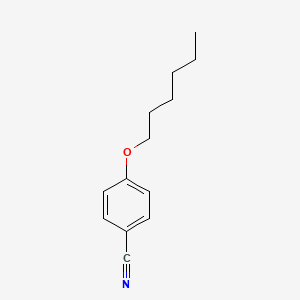

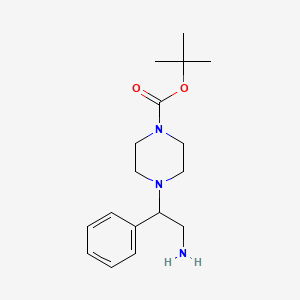
![1-[3-(1H-tetrazol-1-yl)phenyl]ethanone](/img/structure/B1334445.png)

